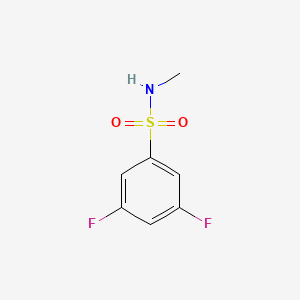

3,5-Difluoro-N-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17829027

Molecular Formula: C7H7F2NO2S

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F2NO2S |

|---|---|

| Molecular Weight | 207.20 g/mol |

| IUPAC Name | 3,5-difluoro-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |

| Standard InChI Key | YSGNFVHBXJNHHY-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=CC(=CC(=C1)F)F |

Introduction

Synthesis and Preparation

The synthesis of 3,5-Difluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 3,5-difluorobenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, followed by reaction with methylamine to introduce the N-methylsulfonamide group. This process is common for preparing sulfonamides.

Applications and Potential Uses

Sulfonamides are widely used in pharmaceuticals as antibacterial agents, though their use has evolved due to resistance issues. The fluorinated derivatives like 3,5-Difluoro-N-methylbenzene-1-sulfonamide might be explored for their potential in drug design, particularly in areas requiring fluorine's unique properties, such as increased lipophilicity and metabolic stability.

Research Findings

While specific research on 3,5-Difluoro-N-methylbenzene-1-sulfonamide is scarce, studies on related sulfonamides suggest potential applications in medicinal chemistry. For instance, fluorinated sulfonamides might exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Note:

The search results did not provide extensive information on 3,5-Difluoro-N-methylbenzene-1-sulfonamide. Therefore, this article focuses on general sulfonamide chemistry and potential applications based on related compounds. For detailed research findings, specific studies on this compound would be necessary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume